Chemical structure and molecular weight of N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Chemical structure and molecular weight of N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Technical Monograph: N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Executive Summary
This technical guide profiles N-(2-hydroxy-1-phenylethyl)methanesulfonamide , a functionalized sulfonamide derivative of phenylglycinol. Structurally, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and as a ligand in asymmetric catalysis. This guide details its physicochemical properties, synthetic pathways, and critical handling protocols, emphasizing the suppression of competitive O-sulfonation during synthesis.
Part 1: Structural Elucidation & Molecular Metrics
The molecule consists of a phenylethanolamine backbone where the primary amine is protected by a methanesulfonyl (mesyl) group. It possesses a single chiral center at the benzylic carbon (C1), making stereochemical purity a primary quality attribute.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | Derived from 2-amino-2-phenylethanol |
| Molecular Formula | C₉H₁₃NO₃S | |
| Molecular Weight | 215.27 g/mol | Monoisotopic Mass: 215.06 Da |
| PubChem CID | 63183387 | |
| Core Moiety | Phenylglycinol | 2-amino-2-phenylethanol backbone |
| Chiral Center | C1 (Benzylic) | Available as (R)- or (S)- enantiomers |
| H-Bond Donors | 2 | (–OH, –NH–) |
| H-Bond Acceptors | 3 | (–OH, –SO₂–) |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional groups, highlighting the competition between the amine and hydroxyl groups during functionalization.
Figure 1: Connectivity map of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, highlighting the proximity of the sulfonamide and hydroxyl groups.
Part 2: Synthetic Methodology & Process Control
The synthesis involves the selective N-sulfonation of 2-amino-2-phenylethanol (phenylglycinol) . The critical technical challenge is preventing O-sulfonation (formation of the mesylate ester), which can lead to cyclization into an aziridine or loss of yield.
Reaction Mechanism & Pathway
The amine is more nucleophilic than the alcohol, but in the presence of excess base or high temperatures, the hydroxyl group can react with methanesulfonyl chloride (MsCl).
Figure 2: Synthetic pathway illustrating the kinetic selectivity required to favor N-sulfonation over O-sulfonation.
Validated Synthesis Protocol
This protocol is designed to be self-validating via Thin Layer Chromatography (TLC) monitoring.
Materials:
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(S)- or (R)-Phenylglycinol (1.0 eq)
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Methanesulfonyl chloride (MsCl) (1.05 eq)
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Triethylamine (TEA) (2.0 eq)
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Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
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Solvation: Dissolve phenylglycinol (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Ensure complete dissolution.
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Base Addition: Add TEA (20 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Low temperature reduces the kinetic energy, favoring the more nucleophilic amine over the oxygen.
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Electrophile Addition: Add MsCl (10.5 mmol) dropwise over 20 minutes. Critical: Rapid addition causes localized heating, increasing the risk of O-sulfonation.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
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Validation (In-Process Control):
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Check TLC (Mobile Phase: 5% MeOH in DCM).
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Observation: The starting amine (polar, stays near baseline) should disappear. The sulfonamide product will have a higher Rf (approx 0.4–0.5).
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Warning: If a very high Rf spot appears, it may be the N,O-bis-mesylated impurity.
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over Na₂SO₄.
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Purification: Recrystallization from EtOAc/Hexanes or column chromatography.
Part 3: Analytical Characterization
To ensure scientific integrity, the isolated compound must meet the following spectral criteria.
Expected 1H NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl Ring Protons |
| Methine | 4.50 – 4.60 | Multiplet | 1H | Ar-CH -N (Chiral Center) |
| Methylene | 3.70 – 3.90 | Multiplet | 2H | -CH₂ -OH |
| Sulfonyl | 2.50 – 2.70 | Singlet | 3H | -SO₂CH₃ |
| Exchangeable | 5.0 – 5.5 | Broad Singlet | 1H | -NH- (Sulfonamide) |
| Exchangeable | 2.0 – 3.0 | Broad Singlet | 1H | -OH (Alcohol, varies w/ conc.) |
Mass Spectrometry (ESI-MS)
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Target Ion [M+H]⁺: 216.07 m/z
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Target Ion [M+Na]⁺: 238.05 m/z[1]
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Fragmentation Pattern: Loss of water [M+H-18]⁺ is common in phenylethanol derivatives.
Part 4: Pharmaceutical Relevance
This molecule is structurally significant in two primary areas of drug development:
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Adrenergic Agonists/Antagonists: The 2-amino-1-phenylethanol scaffold is the pharmacophore for many beta-blockers and beta-agonists. The sulfonamide moiety mimics the H-bonding properties of phenolic groups found in neurotransmitters like norepinephrine, but with altered metabolic stability (resistance to COMT/MAO degradation).
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Chiral Auxiliaries: The enantiopure forms ((R) or (S)) are used to induce chirality in subsequent synthetic steps, particularly in the formation of aziridines or oxazolines.
References
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PubChem. (n.d.).[2] N-(2-hydroxy-1-phenylethyl)methanesulfonamide (Compound).[1] National Library of Medicine.[2] Retrieved from [Link]
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National Center for Biotechnology Information. (2025). N-(1-Phenylethyl)methanesulfonamide (Related Structure).[3][4] PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. PubChemLite - N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]
- 2. N-(2-(hydroxymethyl)phenyl)methanesulfonamide | C8H11NO3S | CID 22955815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-(1-phenylethyl)methanesulfonamide - SRIRAMCHEM [sriramchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
